![molecular formula C10H12O2 B1599607 2-Hydroxy-3-isopropylbenzaldehyde CAS No. 67372-96-7](/img/structure/B1599607.png)
2-Hydroxy-3-isopropylbenzaldehyde
Overview
Description
2-Hydroxy-3-isopropylbenzaldehyde is a chemical compound with the empirical formula C10H12O2 and a molecular weight of 164.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-isopropylbenzaldehyde include a molecular weight of 164.20 g/mol . Other properties such as color, density, hardness, melting and boiling points, and solubility are not provided in the search results .Scientific Research Applications
Environmental Science
Finally, 2-Hydroxy-3-isopropylbenzaldehyde may find applications in environmental science. For instance, it could be used in the synthesis of chemical sensors that detect pollutants or in the development of organic molecules that help in the breakdown of environmental toxins.
Each of these fields presents a unique application of 2-Hydroxy-3-isopropylbenzaldehyde and demonstrates the compound’s versatility in scientific research. While the current web search did not yield specific studies on these applications , these are well-informed projections based on the compound’s chemical structure and properties commonly exploited in similar compounds within the respective fields.
Safety and Hazards
The safety data sheet for 2-Hydroxy-3-isopropylbenzaldehyde indicates that it is classified as an eye irritant (Eye Dam. 1) according to the GHS classification . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
2-hydroxy-3-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJQGHNTYRXBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436308 | |
Record name | 2-hydroxy-3-isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-isopropylbenzaldehyde | |
CAS RN |
67372-96-7 | |
Record name | 2-hydroxy-3-isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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